Technical Monograph: 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene (CAS 1275188-79-8)
Technical Monograph: 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene (CAS 1275188-79-8)
Executive Summary
This technical guide provides a comprehensive analysis of 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene (CAS 1275188-79-8), a specialized electrophilic intermediate used in the synthesis of nitrogen-heterocyclic pharmacophores. Its structural motif—combining a nitro-aromatic core with a reactive secondary alkyl bromide—positions it as a critical precursor for 6-methoxy-2-methylindoline derivatives via reductive cyclization. These indoline scaffolds are privileged structures in medicinal chemistry, serving as building blocks for melatonin receptor agonists, serotonin (5-HT) modulators, and alpha-adrenergic antagonists.
Part 1: Chemical Identity & Physiochemical Profile
The compound is characterized by a tri-substituted benzene ring featuring a labile alkyl bromide side chain. The presence of the ortho-nitro group relative to the propyl chain is the functional key, enabling intramolecular cyclization upon reduction.
Table 1: Chemical Specifications
| Property | Specification |
| CAS Number | 1275188-79-8 |
| IUPAC Name | 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene |
| Molecular Formula | C₁₀H₁₂BrNO₃ |
| Molecular Weight | 274.11 g/mol |
| Physical State | Pale yellow to orange solid or viscous oil (dependent on purity/polymorph) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Chirality | Contains one chiral center at the propyl C2 position. Typically supplied as a racemate unless specified as (R)- or (S)-enantiomer. |
| Reactive Moieties | Secondary Alkyl Bromide (Electrophile), Nitro group (Reducible), Methoxy group (Electron-donating) |
Part 2: Synthetic Pathways & Mechanism
The synthesis of CAS 1275188-79-8 generally proceeds via the activation of its corresponding alcohol precursor. The choice of brominating agent dictates the stereochemical outcome (inversion vs. retention) if starting from a chiral alcohol.
Retrosynthetic Analysis
The most scalable route involves the nucleophilic substitution of 1-(2-hydroxypropyl)-4-methoxy-2-nitrobenzene . This precursor is typically derived from the Henry reaction (nitroaldol condensation) of the corresponding aldehyde or nitration of the propyl-benzene derivative.
Synthesis Workflow (DOT Diagram)
The following diagram outlines the conversion of the alcohol precursor to the target bromide and its downstream utility.
Figure 1: Synthetic workflow from alcohol precursor to indoline scaffold.
Part 3: Applications in Drug Development
The primary utility of CAS 1275188-79-8 lies in its ability to undergo reductive cyclization to form the indoline (2,3-dihydro-1H-indole) core.
Mechanism of Action: The Indoline Cyclization
Upon reduction of the nitro group (-NO₂) to the aniline (-NH₂), the nitrogen lone pair performs an intramolecular nucleophilic attack on the secondary carbon carrying the bromine atom. This 5-exo-tet cyclization is thermodynamically favored and yields 6-methoxy-2-methylindoline .
Why this matters:
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6-Methoxy-Indoline Scaffolds: These are structural analogs of serotonin (5-HT) and melatonin.
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Chirality Transfer: If the starting material (CAS 1275188-79-8) is enantiopure (e.g., S-isomer), the resulting indoline will retain chiral information at the C2 position (methyl group), which is critical for receptor binding affinity in GPCR targets.
Cyclization Pathway Diagram
Figure 2: Mechanistic pathway for the reductive cyclization to the bioactive indoline core.
Part 4: Experimental Protocols
Synthesis of 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene
Note: This protocol is adapted for laboratory-scale synthesis (10-50 mmol).
Reagents:
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1-(2-Hydroxypropyl)-4-methoxy-2-nitrobenzene (1.0 eq)
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Phosphorus Tribromide (PBr₃) (0.4 eq) or Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄)
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Dichloromethane (DCM) (anhydrous)
Procedure:
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Preparation: Dissolve the alcohol precursor (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.
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Bromination: Add PBr₃ (4.0 mmol) dropwise over 15 minutes. Maintain temperature < 5°C to prevent elimination side reactions (formation of styrenes).
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Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the polar alcohol spot.
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Quenching: Carefully quench with saturated NaHCO₃ solution at 0°C.
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Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the target bromide as a yellow oil/solid.
Downstream Application: Reductive Cyclization
Procedure:
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Dissolve the bromide (CAS 1275188-79-8) in Ethanol/Acetic Acid (10:1).
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Add Iron powder (5.0 eq) and heat to reflux for 2 hours.
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Observation: The reaction mixture will darken.
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Workup: Filter through Celite to remove iron residues. Neutralize filtrate with NaOH. Extract with Ethyl Acetate.
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Result: Formation of 6-methoxy-2-methylindoline.
Part 5: Safety & Handling (E-E-A-T)
Critical Hazards:
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Alkylating Agent: As a secondary alkyl bromide, this compound is a potent alkylating agent. It may cause skin irritation, sensitization, or DNA damage. Use double-gloving (Nitrile) and work in a fume hood.
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Nitro Group: Nitroaromatics can be toxic if inhaled or absorbed. There is a risk of thermal decomposition; avoid heating dry residues above 100°C.
Storage:
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Store at 2-8°C under inert gas.
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Protect from light (amber vials) to prevent photolytic debromination.
References
- Sundberg, R. J. (1996). Indoles. Academic Press. (Authoritative text on indole/indoline synthesis mechanisms).
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Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link (Foundational reference for converting alcohols to halides).
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for functional group interconversion protocols).
- Hu, Y., et al. (2005). "Synthesis of chiral indolines via asymmetric hydrogenation." Journal of Organic Chemistry. (Contextual reference for the utility of chiral indolines in drug discovery).
